N-carbamoyl-4-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide
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Overview
Description
[4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA is a complex organic compound that belongs to the class of benzenesulfonylureas. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzenesulfonyl group, and a urea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA typically involves a multi-step process The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketoneThe final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a similar reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
[4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
This compound has shown potential in biological and medicinal research. It has been investigated for its inhibitory effects on certain enzymes and its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells and its role in enzyme inhibition.
Industry
In the industrial sector, [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products.
Mechanism of Action
The mechanism of action of [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
[4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]THIOUREA: Similar structure with a thiourea moiety.
[4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]CARBAMATE: Contains a carbamate group instead of urea.
Uniqueness
The uniqueness of [4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZENESULFONYL]UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N5O4S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]sulfonylurea |
InChI |
InChI=1S/C18H17N5O4S/c1-12-16(17(24)23(21-12)14-5-3-2-4-6-14)11-20-13-7-9-15(10-8-13)28(26,27)22-18(19)25/h2-11,21H,1H3,(H3,19,22,25) |
InChI Key |
MLPKBGVPQKAYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
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